molecular formula C16H24F3N5O2S B10890730 1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10890730
M. Wt: 407.5 g/mol
InChI Key: YCHYGBZQMAPFNJ-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfonamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, typically starting with the preparation of the pyrazole core. One common method involves the condensation of 1,3-diketones with arylhydrazines . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions. The sulfonamide moiety is known to interfere with the synthesis of folic acid in microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1-ETHYL-3-METHYL-N~4~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure, particularly the trifluoromethyl and sulfonamide groups, contributes to its distinct chemical and biological properties, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C16H24F3N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H24F3N5O2S/c1-5-13(24-11(3)9-15(22-24)16(17,18)19)7-8-20-27(25,26)14-10-23(6-2)21-12(14)4/h9-10,13,20H,5-8H2,1-4H3

InChI Key

YCHYGBZQMAPFNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCNS(=O)(=O)C1=CN(N=C1C)CC)N2C(=CC(=N2)C(F)(F)F)C

Origin of Product

United States

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